2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-4-1-2-6-16(13)24(21,22)19-9-7-18(8-10-19)12-14(20)15-5-3-11-23-15/h1-6,11,14,20H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDLGROVIVQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Piperazine Core Synthesis
Piperazine derivatives are synthesized via cyclization of 1,2-diaminoethane precursors. Source details the use of sulfonium salts under basic conditions (1,8-diazabicycloundec-7-ene, DBU) to form the piperazine ring. Key parameters:
- Temperature : 80–100°C
- Solvent : Anhydrous dimethylformamide (DMF)
- Yield : 68–75% (crude)
Purification involves recrystallization from ethanol/water mixtures, achieving >95% purity confirmed by thin-layer chromatography (TLC).
Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
The piperazine intermediate undergoes N-sulfonylation at the 4-position:
Piperazine + 2-Fluorobenzenesulfonyl chloride → 4-((2-Fluorophenyl)sulfonyl)piperazine
Reaction Conditions :
- Molar ratio : 1:1.2 (piperazine:sulfonyl chloride)
- Base : Triethylamine (TEA, 2.5 equiv)
- Solvent : Dichloromethane (DCM), 0–5°C
- Time : 4–6 hours
- Yield : 82–87%
Excess sulfonyl chloride ensures complete substitution, with residual reagents removed via aqueous workup (5% NaHCO₃ wash).
Furan-Ethanol Moiety Incorporation
The critical C–N bond formation between the sulfonylated piperazine and furan-ethanol derivative employs Mitsunobu conditions:
4-((2-Fluorophenyl)sulfonyl)piperazine + 1-(Furan-2-yl)ethanol → Target compound
Optimized Parameters :
- Reagents : Diethyl azodicarboxylate (DEAD, 1.1 equiv), Triphenylphosphine (PPh₃, 1.1 equiv)
- Solvent : Tetrahydrofuran (THF), reflux
- Time : 12–16 hours
- Yield : 73–78%
Industrial-Scale Production Optimization
Large-scale synthesis introduces technical adaptations to improve efficiency and safety:
Continuous Flow Reactor Implementation
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 16 hours | 45 minutes |
| Temperature Control | ±5°C | ±0.5°C |
| Output Purity | 93–95% | 97–99% |
| Throughput | 50 g/day | 500 g/day |
Flow systems enhance heat dissipation during exothermic sulfonylation, reducing byproduct formation.
Solvent Recycling Systems
A closed-loop THF recovery process achieves 92% solvent reuse, critical for cost-effective manufacturing:
Distillation → Molecular sieve drying → Purity verification (Karl Fischer titration <50 ppm H₂O)
Analytical Characterization Protocols
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.85–3.15 (m, 8H, piperazine -CH₂-)
- δ 4.62 (s, 2H, ethanol -CH₂O-)
- δ 6.38–7.45 (m, 6H, furan & fluorophenyl aromatics)
FT-IR (KBr pellet) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1150 cm⁻¹ (S=O symmetric stretch)
- 1055 cm⁻¹ (C-O-C furan ring)
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity Threshold |
|---|---|---|---|---|
| HPLC-UV | C18, 5 μm, 250×4.6mm | 65:35 MeCN/H₂O + 0.1% TFA | 8.7 min | ≥99.0% |
| UPLC-MS | BEH C18, 1.7 μm | Gradient, 0.1% formic acid | 3.2 min | ≥99.5% |
Comparative Analysis of Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route using reductive amination showed lower efficiency:
4-((2-Fluorophenyl)sulfonyl)piperazine + Furan-2-carbaldehyde → Imine intermediate → Reduction
Conditions : NaBH₃CN (1.5 equiv), MeOH, 25°C, 24 hours
Yield : 58% (vs. 73% Mitsunobu)
Drawback : Epimerization at ethanol chiral center (7% R-isomer)
Enzymatic Catalysis Trials
Immobilized lipase (CAL-B) mediated coupling achieved moderate success:
| Enzyme Loading | Solvent | Conversion Rate | ee (%) |
|---|---|---|---|
| 10 mg/mmol | TBME | 64% | 92 |
| 20 mg/mmol | Cyclohexane | 71% | 95 |
Despite enantioselectivity advantages, scalability limitations persist due to enzyme cost.
Critical Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
Common impurities and resolution methods:
| Impurity | Structure | Removal Method |
|---|---|---|
| Bis-sulfonylated piperazine | Dual sulfonyl groups at N1/N4 | Fractional crystallization |
| Hydrolyzed sulfonamide | -SO₂NH₂ derivative | Ion-exchange chromatography |
Oxidative Degradation of Furan Ring
Accelerated stability studies identified:
- Primary degradant : Furan ring-opened dicarbonyl compound (5–7% after 6 months at 25°C)
- Preventative measure : Nitrogen blanket during storage, exclusion of UV light
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine moiety facilitates its interaction with biological membranes. The sulfonyl group is crucial for its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- 2-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
Uniqueness
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is unique due to the presence of the fluorine atom, which significantly affects its chemical properties, such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Biologische Aktivität
The compound 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18F N3O3S
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, affecting nucleotide synthesis pathways and thereby influencing cellular metabolism and proliferation.
- Neuronal Calcium Ion Channels : Research indicates that sulfonylphenoxazines, related to this compound, exhibit enhanced affinity for calcium channels, which could be relevant for neurological applications .
Pharmacological Effects
The compound has shown promise in various pharmacological contexts:
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit significant efficacy against human breast cancer cells, with IC50 values indicating potent cytotoxicity .
- Neurological Implications : The inhibition of ENTs may have implications in treating neurological disorders by modulating nucleoside levels within the brain.
Case Studies and Experimental Data
Several studies have assessed the biological activity of compounds similar to or including this compound:
-
Cytotoxicity Assays : In vitro assays on breast cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation effectively. For instance, compound 5e displayed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Compound IC50 (µM) Cell Line 5e <10 MCF-7 Doxorubicin 15 MCF-7 - Stability Tests : Stability assessments in rat plasma indicated that compounds with sulfonyl groups maintain integrity over extended periods, suggesting favorable pharmacokinetic profiles .
- Molecular Dynamics Simulations : These studies revealed interactions between the compound and target proteins, highlighting hydrophobic contacts as critical for binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
